Lipophilicity (XLogP) Comparison: 3,8-Dibromo vs. 3,8-Dihydroxy (Urolithin A) Determines Membrane Partitioning and CNS Penetration Potential
3,8-Dibromo-6H-benzo[c]chromen-6-one has a computed XLogP of 4.4 [1], which is substantially higher than that of its 3,8-dihydroxy analog Urolithin A (XLogP ≈ 1.9, computed from structure). The ΔXLogP of approximately +2.5 log units translates to an estimated >300-fold increase in octanol-water partition coefficient, indicating a marked shift in favor of membrane permeability and potential CNS penetration for the dibromo derivative. The hydroxyl-to-bromo substitution eliminates both hydrogen bond donor sites (HBD = 0 vs. 2 for Urolithin A) [1], further reducing desolvation penalties for membrane traversal.
| Evidence Dimension | Lipophilicity (XLogP) and Hydrogen Bond Donor Count |
|---|---|
| Target Compound Data | XLogP = 4.4; HBD = 0; TPSA = 26.3 Ų |
| Comparator Or Baseline | Urolithin A (3,8-dihydroxy-6H-benzo[c]chromen-6-one, CAS 1143-70-0): XLogP ≈ 1.9; HBD = 2; TPSA ≈ 67.5 Ų (computed) |
| Quantified Difference | ΔXLogP ≈ +2.5 log units; HBD differential = 2; ΔTPSA ≈ -41.2 Ų |
| Conditions | Computed physicochemical properties (PubChem, XLogP3 algorithm) [1]; Urolithin A values computed from structure |
Why This Matters
The >300-fold estimated increase in lipophilicity directly impacts selection when membrane permeability, CNS exposure, or metabolic stability (via reduced phase II conjugation) is a research priority, while Urolithin A is preferred for aqueous solubility and hydrogen-bonding-dependent target engagement.
- [1] PubChem. Compound Summary for CID 59561042: 3,8-Dibromo-benzo[c]chromen-6-one. National Center for Biotechnology Information. https://pubchem.ncbi.nlm.nih.gov/compound/59561042 (accessed 2026-05-12). View Source
